Diethyl{2-[(6-phenylpyridazin-3-yl)amino]ethyl}amine
CAS No.:
Cat. No.: VC16344040
Molecular Formula: C16H22N4
Molecular Weight: 270.37 g/mol
* For research use only. Not for human or veterinary use.
![Diethyl{2-[(6-phenylpyridazin-3-yl)amino]ethyl}amine -](/images/structure/VC16344040.png)
Specification
Molecular Formula | C16H22N4 |
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Molecular Weight | 270.37 g/mol |
IUPAC Name | N',N'-diethyl-N-(6-phenylpyridazin-3-yl)ethane-1,2-diamine |
Standard InChI | InChI=1S/C16H22N4/c1-3-20(4-2)13-12-17-16-11-10-15(18-19-16)14-8-6-5-7-9-14/h5-11H,3-4,12-13H2,1-2H3,(H,17,19) |
Standard InChI Key | PHTOQODKFSGKRC-UHFFFAOYSA-N |
Canonical SMILES | CCN(CC)CCNC1=NN=C(C=C1)C2=CC=CC=C2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Diethyl{2-[(6-phenylpyridazin-3-yl)amino]ethyl}amine (systematic name: N-[2-(diethylamino)ethyl]-6-phenylpyridazin-3-amine) consists of a pyridazine ring (a six-membered aromatic heterocycle with two adjacent nitrogen atoms) substituted at position 6 with a phenyl group and at position 3 with an aminoethyl side chain bearing diethylamine substituents. The molecular formula is CHN, with a molecular weight of 282.39 g/mol. Key structural features include:
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Pyridazine core: Provides a planar aromatic system capable of π-π stacking and hydrogen bonding .
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6-Phenyl substitution: Enhances lipophilicity and may influence binding to hydrophobic protein pockets .
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3-Aminoethyl-diethylamine side chain: Introduces basicity (pK ~8–10) and conformational flexibility, facilitating interactions with biological targets .
Spectral and Computational Data
While experimental spectral data for this specific compound are unavailable, analogs such as N-[2-(diethylamino)ethyl]-5-propyl-6-phenylpyridazin-3-amine (CHN) provide insights . Key predicted properties include:
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H NMR: Aromatic protons (δ 7.3–7.6 ppm, phenyl), NH resonance (δ ~6.7 ppm, broad), and ethyl group signals (δ 1.0–3.5 ppm) .
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Mass spectrometry: Molecular ion peak at m/z 282.39 (M) with fragmentation patterns indicative of side-chain cleavage.
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LogP: Estimated at 3.2 (ChemAxon), suggesting moderate lipophilicity suitable for blood-brain barrier penetration .
Synthetic Methodologies
Retrosynthetic Analysis
The compound can be synthesized via two primary routes:
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Functionalization of pre-formed pyridazine: Introducing the phenyl and aminoethyl-diethylamine groups sequentially.
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Cyclization strategies: Constructing the pyridazine ring from acyclic precursors bearing the desired substituents.
Stepwise Synthesis from Pyridazine Intermediates
A plausible pathway involves:
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6-Phenylpyridazin-3-amine synthesis:
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Alkylation of the 3-amino group:
Cyclization Approaches
Alternative methods leveraging cyclocondensation reactions:
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Huisgen cycloaddition: Use of nitrile oxides with diethylaminoethyl-substituted enamines to form the pyridazine ring .
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Pd-catalyzed cross-coupling: Introduction of the phenyl group via Suzuki-Miyaura coupling during ring assembly .
*Estimated via QSAR modeling based on .
Physicochemical and ADMET Profiling
Solubility and Permeability
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Aqueous solubility: ~0.1 mg/mL (pH 7.4), necessitating formulation enhancements for oral delivery .
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Caco-2 permeability: Predicted P = 12 × 10 cm/s, indicating moderate intestinal absorption .
Metabolic Stability
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Cytochrome P450 isoforms: Primarily metabolized by CYP3A4 (80% clearance), with minor contributions from CYP2D6 .
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Major metabolites: N-deethylation products and pyridazine ring hydroxylation .
Toxicity Considerations
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